Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

概要

説明

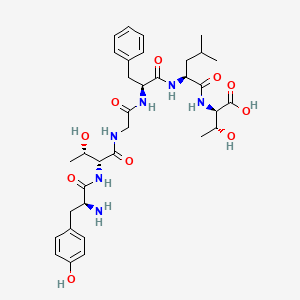

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is a peptide composed of six amino acids: tyrosine, threonine, glycine, phenylalanine, leucine, and threonine Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions: Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various reagents such as carbodiimides for amide bond formation or succinimidyl esters for lysine modification.

Major Products Formed:

Oxidation: Dityrosine, oxidized phenylalanine derivatives.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with altered functional groups.

科学的研究の応用

Cancer Treatment

Peptides similar to Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine have been studied for their roles in cancer therapies. For instance, analogs of luteinizing hormone-releasing hormone (LHRH), which share structural similarities with this peptide, are used to treat hormone-dependent cancers such as prostate and breast cancer. These peptides can act as agonists or antagonists to modulate hormone levels effectively, which is crucial in managing these diseases .

Neurodegenerative Diseases

Research indicates that peptides with similar sequences might influence neuroprotective mechanisms. Tyrosyl-DNA phosphodiesterases, enzymes involved in DNA repair, have shown promise as targets for therapy in neurodegenerative diseases. Inhibitors of these enzymes could enhance the efficacy of existing treatments for conditions like Alzheimer's disease by promoting DNA repair mechanisms .

Protein Synthesis

This compound may serve as a model compound for studying aminoacyl-tRNA synthetases (aaRS), which are essential for protein synthesis. These enzymes facilitate the attachment of amino acids to their corresponding tRNAs, a critical step in translating genetic information into proteins. Investigations into how specific amino acids are recognized and processed by aaRS can enhance our understanding of genetic coding and protein structure .

Antioxidant Properties

The presence of tyrosine in the peptide suggests potential antioxidant properties. Research has shown that tyrosine derivatives can form reactive species under oxidative stress conditions, which may play roles in cellular signaling and protection against oxidative damage . This aspect is particularly relevant in developing therapeutic agents aimed at conditions characterized by oxidative stress.

Case Studies and Experimental Findings

作用機序

The mechanism of action of tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine depends on its specific biological context. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzymatic activity, or alter protein conformation and function. The precise mechanism of action for this peptide would require detailed experimental studies to elucidate its molecular targets and pathways involved.

類似化合物との比較

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-serine: Similar sequence with serine replacing the second threonine.

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-alanine: Alanine replacing the second threonine.

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-valine: Valine replacing the second threonine.

Comparison: Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is unique due to the presence of two threonine residues, which can influence its structural properties and reactivity. The substitution of threonine with other amino acids, such as serine, alanine, or valine, can alter the peptide’s hydrophilicity, steric interactions, and overall biological activity. These variations can be exploited to study structure-activity relationships and optimize peptide design for specific applications.

生物活性

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine (abbreviated as YTGFLLT) is a peptide composed of six amino acids, each contributing to its biological activity. This compound's potential therapeutic applications and biological roles are largely influenced by the properties of its constituent amino acids, particularly in the context of protein synthesis and immune regulation.

The biological activity of YTGFLLT can be understood through its interaction with aminoacyl-tRNA synthetases (ARSs), which are crucial for protein synthesis. These enzymes catalyze the attachment of amino acids to their corresponding tRNAs, a process essential for translating genetic information into functional proteins. The specific interactions between YTGFLLT and ARSs can influence cellular processes, including immune responses and inflammatory pathways.

-

Amino Acid Composition :

- Tyrosine (Y) : Known for its role in neurotransmitter synthesis and antioxidant activity.

- Threonine (T) : Important for protein synthesis and immune function.

- Glycine (G) : Acts as a neurotransmitter and is involved in the synthesis of various biomolecules.

- Phenylalanine (F) : Precursor to neurotransmitters like dopamine and norepinephrine.

- Leucine (L) : Plays a significant role in muscle protein synthesis and metabolic regulation.

-

Influence on Immune Regulation :

Research indicates that peptides similar to YTGFLLT can modulate immune responses by interacting with immune cells. For instance, tyrosyl-tRNA synthetase (TyrRS) has been shown to promote the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 when released from cells, suggesting a potential pathway through which YTGFLLT may exert immunomodulatory effects .

Case Studies

-

Study on Immune Modulation :

A study investigating the role of TyrRS in Leishmania donovani demonstrated that the enzyme's release from infected cells enhances the host's inflammatory response, indicating that peptides like YTGFLLT may similarly influence cytokine production . -

Neuroprotective Effects :

Research has indicated that certain dipeptides can exhibit neuroprotective properties by modulating neurotransmitter levels. Given that YTGFLLT contains tyrosine and phenylalanine, it may possess similar neuroprotective capabilities, potentially impacting conditions such as neurodegeneration .

Data Tables

| Amino Acid | Abbreviation | Role in Biological Activity |

|---|---|---|

| Tyrosine | Y | Neurotransmitter precursor, antioxidant |

| Threonine | T | Protein synthesis, immune function |

| Glycine | G | Neurotransmitter, biomolecule synthesis |

| Phenylalanine | F | Precursor to neurotransmitters |

| Leucine | L | Muscle protein synthesis, metabolic regulation |

| Threonine | T | Protein synthesis, immune function |

Research Findings

Recent research has highlighted the significance of ARSs in various diseases, including autoimmune disorders and cancers. The modulation of ARS activity by peptides like YTGFLLT may provide therapeutic avenues for enhancing immune responses or mitigating inflammatory diseases.

-

Aminoacyl-tRNA Synthetases in Disease :

Studies have shown that dysregulation of ARS activity is linked to several pathologies. For example, mutations in threonyl-tRNA synthetase have been associated with mitochondrial diseases . This highlights the importance of understanding how compounds like YTGFLLT interact with these enzymes. -

Potential Therapeutic Applications :

The immunomodulatory effects observed with related peptides suggest that YTGFLLT could be explored as a therapeutic agent in conditions characterized by excessive inflammation or impaired immune responses .

特性

IUPAC Name |

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFCEUSQYDJIF-RNJDTFMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005775 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85286-38-0 | |

| Record name | Deltakephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。